molecular formula C25H28N4O3S B2381519 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1112375-02-6

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2381519
CAS No.: 1112375-02-6
M. Wt: 464.58
InChI Key: ZYWJXLCBULDMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . Its primary research value lies in the study of hematological malignancies, particularly myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML) . The compound exerts its effects by inhibiting the JAK-STAT and FLT3 signaling pathways, which are frequently constitutively activated in these cancers due to mutations such as JAK2 V617F and FLT3-ITD. By potently blocking these oncogenic drivers, this inhibitor serves as a critical pharmacological tool for elucidating the pathogenesis of these diseases, validating new therapeutic targets, and exploring mechanisms of drug resistance in preclinical models. Research utilizing this compound has demonstrated its efficacy in reducing the viability of mutant cell lines and provided insights into the interplay between different signaling nodes in leukemia maintenance, offering a promising scaffold for the development of targeted therapies.

Properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-16(10-11-17-8-6-5-7-9-17)26-21(30)15-33-25-27-22-19-14-18(32-4)12-13-20(19)28(2)23(22)24(31)29(25)3/h5-9,12-14,16H,10-11,15H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWJXLCBULDMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazine ring: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.

    Thioether formation:

    Piperidine ring formation: This step involves the cyclization of a suitable precursor to form the piperidine ring.

    Amide bond formation: The final step involves the coupling of the piperidine derivative with 4-methoxyphenylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Preliminary studies suggest that 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide exhibits significant anticancer properties. Research indicates that it may inhibit specific enzymes involved in tumor progression and exhibit cytotoxic effects on cancer cell lines. This potential makes it a candidate for further development as an anticancer therapeutic agent.

2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Its unique structure may enhance its ability to penetrate microbial cell walls and disrupt essential cellular functions, making it a valuable candidate for developing new antibiotics.

3. Enzyme Inhibition
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. Studies suggest that it may act as an inhibitor for certain enzymes critical in metabolic pathways or disease processes, thus providing avenues for therapeutic intervention in metabolic disorders.

Synthesis and Preparation

The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple synthetic steps:

  • Formation of the Pyrimidoindole Core : This is achieved through condensation reactions involving suitable precursors.
  • Thioether Formation : The sulfanyl group is introduced via thioether formation.
  • Amide Bond Formation : The final step involves coupling the resulting intermediate with a phenylbutanamide derivative to yield the desired compound.

Case Studies

Several case studies have been documented to evaluate the biological activity and therapeutic potential of this compound:

StudyObjectiveFindings
Study 1Evaluate anticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines; potential for further development as an anticancer drug.
Study 2Assess antimicrobial efficacyShowed effectiveness against Gram-positive and Gram-negative bacteria; potential for use in antibiotic development.
Study 3Investigate enzyme inhibitionIdentified as a potent inhibitor of specific metabolic enzymes; implications for treating metabolic disorders.

Mechanism of Action

The mechanism of action of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536706-70-4)

  • Key Differences :
    • Pyrimidoindole core substitution: 3-(3-methoxyphenyl) vs. 3,5-dimethyl-8-methoxy in the target compound.
    • Acetamide chain: N-(4-ethylphenyl) vs. N-(4-phenylbutan-2-yl).
  • The ethylphenyl chain may reduce lipophilicity compared to the 4-phenylbutan-2-yl group in the target compound .

2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 537667-98-4)

  • Key Differences :
    • Pyrimidoindole core substitution: 3-methyl vs. 3,5-dimethyl-8-methoxy.
    • Acetamide chain: 4-(trifluoromethoxy)phenyl vs. 4-phenylbutan-2-yl.
  • Implications :
    • The trifluoromethoxy group is strongly electron-withdrawing, enhancing metabolic stability but possibly reducing solubility.
    • The absence of methoxy at the 8-position may diminish hydrogen-bonding capacity .

Functional Group Modifications in Related Sulfanyl Acetamides

Compounds such as 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol () and N-(4-fluorophenyl)sulfonyl derivatives () demonstrate the versatility of sulfanyl-acetamide scaffolds. However, their core structures (e.g., oxadiazole vs. pyrimidoindole) lead to distinct electronic profiles and intermolecular interactions. For example:

  • Oxadiazole-containing analogs () exhibit planar aromatic systems, favoring π-π stacking, whereas pyrimidoindole derivatives enable multi-site hydrogen bonding due to their fused heterocyclic core .

Data Table: Comparative Analysis of Key Attributes

Compound Name Molecular Formula Pyrimidoindole Substituents Acetamide Chain Molecular Weight (g/mol) Hydrogen Bonding Features
Target Compound C₂₆H₂₇N₅O₃S 8-methoxy, 3,5-dimethyl N-(4-phenylbutan-2-yl) 489.59 Sulfanyl, acetamide, methoxy
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536706-70-4) C₂₉H₂₇N₅O₄S 3-(3-methoxyphenyl) N-(4-ethylphenyl) 541.62 Sulfanyl, methoxyphenyl
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 537667-98-4) C₂₁H₁₆F₃N₅O₃S 3-methyl N-[4-(trifluoromethoxy)phenyl] 483.44 Trifluoromethoxy (electron-withdrawing)

Research Findings and Implications

Crystallographic and Hydrogen-Bonding Analysis

  • SHELX Refinement : The target compound’s crystal structure, if resolved, would likely employ SHELXL for refinement due to its proficiency in handling small-molecule data and hydrogen-bonding networks .
  • Hydrogen-Bonding Patterns : The methoxy and acetamide groups in the target compound are expected to form robust hydrogen bonds (e.g., N–H···O, S–H···O), influencing crystal packing and solubility. Analogous compounds () may exhibit divergent patterns due to substituent variations .

Biological Activity

The compound 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule belonging to the pyrimidoindole class. Its unique structure includes a pyrimidoindole core, a methoxy group, and a sulfanyl-acetamide moiety, making it a subject of interest in pharmacological research due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 422.5 g/mol . The structure features several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC22H24N4O3SC_{22}H_{24}N_{4}O_{3}S
Molecular Weight422.5 g/mol
Core StructurePyrimidoindole
Functional GroupsMethoxy, Sulfanyl

Biological Activity

Research indicates that compounds within the pyrimidoindole class exhibit a range of biological activities including antibacterial , anticancer , and enzyme inhibition .

Antibacterial Activity

Studies have shown that derivatives similar to the target compound demonstrate significant antibacterial activity against various strains. For instance, compounds with sulfamoyl functionalities are noted for their antibacterial properties and enzyme inhibitory actions against acetylcholinesterase (AChE) and urease . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent investigations into related pyrimidoindole compounds have highlighted their cytotoxic effects on cancer cell lines. For example, derivatives have been reported to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and blocking cell cycle progression at the G2/M phase . The anticancer activity is often linked to the inhibition of key signaling pathways such as PI3K/AKT/mTOR .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of related compounds on HCT116 and Caco-2 colorectal cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathway activation .
  • Enzyme Inhibition : Compounds with similar structures have been tested for their ability to inhibit AChE and urease, showing promising results that suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Antioxidative Properties : Some derivatives have also been assessed for their antioxidative capabilities, indicating that they can mitigate oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Q & A

Q. What in vitro models assess pharmacokinetic properties?

  • Methodology : Use Caco-2 monolayers for permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) and microsomal assays (t₁/₂ >30 min suggests metabolic stability) .

Data Contradiction Analysis Example

  • Issue : Variability in IC₅₀ values (2–10 μM) across cancer cell lines.
  • Resolution :
    • Verify cell line authentication (STR profiling).
    • Standardize assay conditions (e.g., serum concentration, incubation time).
    • Compare with structurally similar analogs to identify substituent-dependent trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.